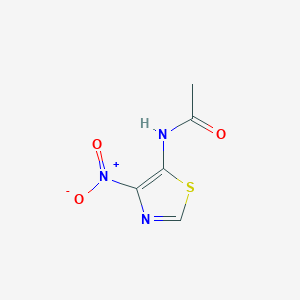

N-(4-nitro-1,3-thiazol-5-yl)acetamide

Description

N-(4-nitro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with a nitro group at position 4 and an acetamide moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H5N3O3S |

|---|---|

Molecular Weight |

187.18 g/mol |

IUPAC Name |

N-(4-nitro-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)6-2-12-5/h2H,1H3,(H,7,9) |

InChI Key |

DCOQGOSEFHVXKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=CS1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitro-1,3-thiazol-5-yl)acetamide typically involves the reaction of 4-nitro-1,3-thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of N-(4-nitro-1,3-thiazol-5-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used.

Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.

Major Products Formed

Reduction: Formation of N-(4-amino-1,3-thiazol-5-yl)acetamide.

Substitution: Formation of various substituted thiazole derivatives.

Hydrolysis: Formation of 4-nitro-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-nitro-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula.

Key Observations :

- Nitro Group Position : The nitro group at C4 in the target compound vs. C2 in ’s analog may lead to distinct electronic effects. Nitro at C4 could increase electrophilicity at C5, enhancing reactivity in nucleophilic substitution reactions.

- Electron-Donating Groups: Amino and thienyl substituents () may stabilize charge-transfer interactions in biological systems .

Challenges :

Pharmacological and Biophysical Insights

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

Stability and Tautomerism

- Tautomeric Equilibria : ’s 1:1 tautomeric mixture underscores the need for dynamic NMR or computational modeling to assess the target compound’s stability .

- Nitro Group Effects: The electron-withdrawing nitro group may reduce tautomerism compared to amino-substituted analogs () but could increase susceptibility to reduction in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.